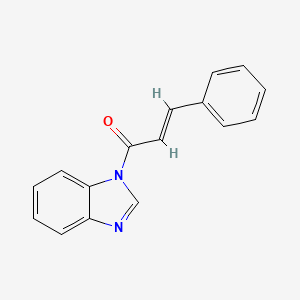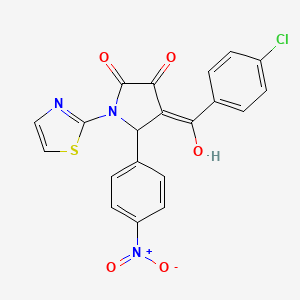
1-cinnamoyl-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-cinnamoyl-1H-benzimidazole is a chemical compound that belongs to the benzimidazole family. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and material science.
Scientific Research Applications
1-cinnamoyl-1H-benzimidazole has been extensively studied for its potential applications in various fields. In medicine, it has been shown to exhibit anticancer, antiviral, and antibacterial activities. It has also been investigated for its potential use as an antifungal agent. In agriculture, it has been shown to have insecticidal and fungicidal properties. In material science, it has been studied for its potential use in the development of organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 1-cinnamoyl-1H-benzimidazole varies depending on the application. In medicine, it has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting the activity of certain enzymes and proteins. It has also been shown to inhibit the replication of viruses and bacteria by interfering with their DNA and RNA synthesis. In agriculture, it has been shown to disrupt the cell membrane of insects and fungi, leading to their death. In material science, it has been shown to exhibit good electron transport properties, making it a potential candidate for use in OLEDs.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In medicine, it has been shown to reduce the growth and proliferation of cancer cells and inhibit the activity of certain enzymes and proteins. It has also been shown to have anti-inflammatory properties. In agriculture, it has been shown to have insecticidal and fungicidal properties, leading to the death of insects and fungi. In material science, it has been shown to exhibit good electron transport properties, making it a potential candidate for use in OLEDs.
Advantages and Limitations for Lab Experiments
The advantages of using 1-cinnamoyl-1H-benzimidazole in lab experiments include its potential applications in various fields, its ease of synthesis, and its relatively low cost. However, its limitations include its low solubility in water and its potential toxicity, which requires careful handling and disposal.
Future Directions
There are several future directions for the study of 1-cinnamoyl-1H-benzimidazole. In medicine, further research is needed to determine its potential as a therapeutic agent for various types of cancer and viral infections. In agriculture, further research is needed to determine its potential as a natural pesticide and fungicide. In material science, further research is needed to optimize its electron transport properties and its potential use in OLEDs. Additionally, further research is needed to determine the potential environmental impact of this compound and its safe disposal methods.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its ease of synthesis, low cost, and potential therapeutic, agricultural, and material science applications make it an attractive candidate for further research. Further studies are needed to determine its full potential and limitations.
Synthesis Methods
The synthesis of 1-cinnamoyl-1H-benzimidazole involves the reaction of cinnamic acid and o-phenylenediamine in the presence of a dehydrating agent. The reaction is carried out under reflux conditions, and the product is obtained in moderate to good yields. The purity of the product can be improved by recrystallization from a suitable solvent.
Properties
IUPAC Name |
(E)-1-(benzimidazol-1-yl)-3-phenylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O/c19-16(11-10-13-6-2-1-3-7-13)18-12-17-14-8-4-5-9-15(14)18/h1-12H/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHUWQFLKYAKUGO-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)N2C=NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)N2C=NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-[3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidin-1'-yl]nicotinonitrile](/img/structure/B5266919.png)
![ethyl 2-(3,5-dichloro-2-hydroxybenzylidene)-7-methyl-5-[4-(methylthio)phenyl]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5266924.png)
![(3S*,4R*)-3-methoxy-1-[(1-phenyl-3-pyridin-4-yl-1H-pyrazol-4-yl)methyl]piperidin-4-amine](/img/structure/B5266930.png)
![3-{[3-(1,3-benzodioxol-5-yl)-2-(2-furoylamino)acryloyl]amino}benzoic acid](/img/structure/B5266932.png)
![({4-[(ethylamino)sulfonyl]phenyl}amino)(oxo)acetic acid](/img/structure/B5266938.png)


![N-[2-(4-methyl-1H-1,2,3-triazol-1-yl)ethyl]-2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5266972.png)
![N-(3-chloro-2-methylphenyl)-4-{6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}-1-piperazinecarboxamide](/img/structure/B5266984.png)
![2-{4-[(1-allyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}propanoic acid](/img/structure/B5266989.png)
![3-{[(3S*,4S*)-4-(1,3-benzodioxol-5-yl)-3-hydroxypiperidin-1-yl]carbonyl}pyridin-2-ol](/img/structure/B5267007.png)
![3-hydroxy-3-[2-oxo-2-(2-thienyl)ethyl]-1-(2-phenoxyethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B5267009.png)
![2-cyclopropyl-N-[(2-ethyl-3,5-dimethyl-1H-indol-7-yl)methyl]pyrimidine-5-carboxamide](/img/structure/B5267016.png)
![3-{2-[(2-hydroxypyridin-3-yl)amino]-2-oxoethyl}-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5267023.png)
